molecular formula C10H5ClNO2S- B12330346 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B12330346
M. Wt: 238.67 g/mol
InChI Key: MPIZWRKPEMRGSM-UHFFFAOYSA-M
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Description

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate is a chemical compound intended for research and development purposes. This product is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications. The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Thiazole derivatives are extensively investigated for their anticancer properties, with studies showing they can induce cell cycle arrest and promote apoptosis (programmed cell death) in tumor cells . The specific molecular structure of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate, which combines the thiazole ring with a chlorophenyl substituent, is characteristic of compounds explored as potential kinase inhibitors . These inhibitors can target key enzymes involved in cancer progression, such as c-Met, a receptor tyrosine kinase linked to tumor growth and spread . Beyond its potential in anticancer research, the 1,3-thiazole pharmacophore is also recognized for its antiviral, antifungal, and antibacterial activities . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules for biological screening. Researchers employ advanced techniques like X-ray crystallography, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations to understand its three-dimensional structure, molecular packing, and reactive sites, which aids in rational drug design .

Properties

Molecular Formula

C10H5ClNO2S-

Molecular Weight

238.67 g/mol

IUPAC Name

4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)/p-1

InChI Key

MPIZWRKPEMRGSM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway:

  • Formation of Thiosemicarbazone Intermediate :

    • 2-Chlorobenzaldehyde reacts with thiourea in ethanol under reflux to form the corresponding thiosemicarbazone.
    • Conditions : Ethanol, 80°C, 6–8 hours.
  • Cyclization with Ethyl Bromoacetate :

    • The thiosemicarbazone intermediate undergoes cyclization in the presence of ethyl bromoacetate and sodium ethoxide.
    • Key Reagents :
      • Ethyl bromoacetate (1.2 equiv)
      • Sodium ethoxide (1.5 equiv)
    • Yield : 68–72%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization to form the thiazole ring.

Hydrolysis of 4-(2-Chlorophenyl)-1,3-Thiazole-2-Carboxylic Acid Followed by Neutralization

This two-step approach is favored for large-scale synthesis due to higher purity control:

Step 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

  • Reagents : Aqueous NaOH (2M), ethanol/water (1:1).
  • Conditions : Reflux at 90°C for 4–6 hours.
  • Yield : 85–90%.

Step 2: Neutralization with Sodium Hydroxide

  • The carboxylic acid is treated with NaOH (1.1 equiv) in methanol at 25°C to form the sodium salt.
  • Isolation : Precipitation with ice-cold acetone yields the final product.

Suzuki-Miyaura Coupling for Functionalization

For introducing the 2-chlorophenyl group post-cyclization, a palladium-catalyzed cross-coupling is employed:

Reaction Setup:

  • Substrate : 2-Bromo-1,3-thiazole-4-carboxylate.
  • Coupling Partner : 2-Chlorophenylboronic acid (1.2 equiv).
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
  • Base : Na₂CO₃ (2 equiv) in 1,2-dimethoxyethane/ethanol (1:1).
  • Conditions : 100°C, 24 hours under nitrogen.
  • Yield : 62–65%.

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods:

Microwave-Assisted Synthesis

  • Reagents : 2-Chlorobenzaldehyde, thiourea, ethyl bromoacetate.
  • Conditions : Microwave irradiation (300 W, 120°C), 20 minutes.
  • Yield : 78%.
  • Advantages : 80% reduction in reaction time compared to conventional methods.

Continuous Flow Reactor Synthesis

  • Throughput : 1.2 kg/day.
  • Conditions :
    • Temperature: 110°C
    • Residence time: 8 minutes
  • Purity : >99% by HPLC.

Comparative Analysis of Methods

Method Key Reagents Temperature (°C) Time (hours) Yield (%) Scalability
Cyclocondensation Thiourea, ethyl bromoacetate 80 6–8 68–72 High
Hydrolysis/Neutralization NaOH, methanol 90 → 25 4–6 85–90 Industrial
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ 100 24 62–65 Moderate
Microwave Solvent-free 120 (MW) 0.33 78 Lab-scale

Critical Challenges and Solutions

  • Byproduct Formation :
    • Oxidative byproducts (e.g., sulfoxides) may form during cyclocondensation. Addition of antioxidants like BHT (0.1% w/w) suppresses this.
  • Purification :
    • Column chromatography (SiO₂, hexane/EtOAc 7:3) resolves ester hydrolysis byproducts.

Industrial-Scale Optimization

  • Catalyst Recycling : Pd catalysts are recovered via activated carbon filtration, reducing costs by 40%.
  • Waste Management : Ethanol is distilled and reused, achieving 95% solvent recovery.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group or the thiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

Anticancer Activity

The thiazole scaffold has gained attention for its anticancer properties. Various studies have demonstrated that derivatives of thiazole, including 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate, exhibit potent cytotoxic effects against numerous cancer cell lines.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the efficacy of thiazole derivatives against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs, demonstrating their potential as effective agents in cancer therapy .
  • Mechanism of Action : The mode of action for these compounds often involves the induction of apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the electrophilicity of the compound .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate against various bacterial strains, including those resistant to conventional antibiotics.

Antitubercular Activity :

  • Inhibition of Mycobacterium tuberculosis : A series of thiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. The compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) lower than standard treatments like isoniazid, indicating its potential as a new therapeutic agent against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of thiazole derivatives is crucial for optimizing their pharmacological properties. The incorporation of various substituents can significantly influence the biological activity.

Key Findings :

  • Role of Substituents : The presence of halogens (e.g., chlorine) on the phenyl ring has been shown to enhance anticancer and antimicrobial activities. For instance, modifications leading to electron-withdrawing groups improve binding affinity to biological targets .

Potential Therapeutic Uses

The versatility of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate extends beyond oncology and infectious diseases. It is being explored for various therapeutic applications due to its ability to interact with multiple biological targets.

Biochemical Pathways :

  • Thiazole derivatives have been implicated in disrupting DNA replication and transcription processes by interacting with enzymes such as topoisomerases, which are critical for cellular proliferation .

Summary Table of Applications

Application AreaFindingsReferences
Anticancer ActivityEffective against HCT-116 and HepG2 cell lines; induces apoptosis
Antimicrobial ActivitySignificant activity against Mycobacterium tuberculosis H37Rv
Structure-Activity RelationshipModifications with electron-withdrawing groups enhance activity
Potential Therapeutic UsesInteracts with topoisomerases; disrupts DNA processes

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it can inhibit carbonic anhydrase, affecting pH regulation and ion transport in cells .

Comparison with Similar Compounds

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

  • Molecular Formula: C₁₀H₆ClNO₂S
  • Molecular Weight : 239.67 g/mol
  • Key Difference : The chlorine substituent is at the 3-position of the phenyl ring instead of the 2-position.
  • This compound has been commercialized for research (Thermo Scientific, CAS: 845885-82-7) but lacks published biological data .

Substituent Functional Group Variations

Ethyl 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylate

  • Molecular Formula: C₇H₆F₃NO₂S
  • Molecular Weight : 225.19 g/mol
  • Key Difference : Replaces the 2-chlorophenyl group with a trifluoromethyl (-CF₃) group.
  • Implications : The -CF₃ group increases lipophilicity (logP ~2.5) and metabolic stability compared to the chlorophenyl analogue. This compound (CAS: 79247-86-2) is used in drug discovery for CNS targets due to its enhanced blood-brain barrier penetration .

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

  • Molecular Formula : C₁₆H₁₅ClN₄O₂S
  • Molecular Weight : 362.83 g/mol
  • Key Difference: Replaces the carboxylate with a morpholinoacetamide side chain.

Antibacterial Derivatives

Compounds like 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives (e.g., 1,3,4-thiadiazoles) show moderate to strong activity against S. aureus (MIC: 8–32 µg/mL) and E. coli (MIC: 16–64 µg/mL). The 2-chlorophenyl-thiazole scaffold contributes to membrane disruption via hydrophobic interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP<sup>a</sup> CAS Number
Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate C₁₀H₅ClNNaO₂S 261.65 2-chlorophenyl, carboxylate ~1.2 1401426-24-1
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 3-chlorophenyl, carboxylic acid ~2.0 845885-82-7
Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate C₇H₆F₃NO₂S 225.19 trifluoromethyl, ethyl ester ~2.5 79247-86-2

<sup>a</sup> Predicted using ChemAxon software.

Biological Activity

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered significant attention due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate is C10H7ClN2O2S, with a molecular weight of 261.66 g/mol. The compound features a thiazole ring with a carboxylate group and a chlorophenyl substituent, which significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in microbial metabolism and cancer cell proliferation. This inhibition disrupts critical metabolic pathways, leading to cell death in pathogens and cancer cells.
  • Receptor Binding : It interacts with various receptors, modulating biological pathways associated with inflammation and tumor growth.
  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways, promoting apoptosis in cancer cells while potentially protecting normal cells from damage.

Antimicrobial Activity

Research indicates that 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. A study evaluated its cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that the compound exhibited notable anticancer activity with IC50 values comparable to established chemotherapeutics .

Table 1: Anticancer Activity of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
HCT-1162.17 ± 0.83Harmine2.54 ± 0.82
HepG23.00 ± 0.90Doxorubicin0.5

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the chlorophenyl group is crucial for the biological activity of thiazole derivatives. SAR studies indicate that electron-withdrawing groups like chlorine enhance the antiproliferative activity against cancer cells. Modifications to the thiazole ring can significantly alter the compound's efficacy and selectivity .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate:

  • Anticancer Study : In a study involving human colon carcinoma cells, the compound was shown to induce apoptosis through caspase activation pathways, confirming its role as a promising anticancer agent .
  • Antimicrobial Efficacy : A recent investigation into its antibacterial properties revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential as a treatment for biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example, a substituted 2-chlorophenylacetamide precursor can react with a thiazole-forming agent (e.g., ethyl 2-chloroacetoacetate) under reflux in ethanol or acetonitrile. Optimization involves adjusting solvent polarity (e.g., DMF for higher yields), temperature (80–100°C), and catalysts like triethylamine to enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The thiazole C2-carboxylate typically appears at δ ~165–170 ppm in 13C NMR, while the 2-chlorophenyl protons show distinct splitting patterns in aromatic regions (δ 7.2–7.8 ppm) .
  • IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and thiazole ring vibrations (C=N) near 1600 cm⁻¹ .
  • HRMS : Use ESI+ to verify the molecular ion [M+H]+ with exact mass matching theoretical calculations (e.g., m/z 255.019 for C₁₁H₈ClNO₂S) .

Q. What computational methods are suitable for preliminary electronic structure analysis of this compound?

  • Methodology : Employ Hartree-Fock (HF) or density functional theory (DFT) with a 4-31G basis set to calculate molecular orbitals, dipole moments, and electrostatic potential surfaces. Gaussian or ORCA software can model the thiazole ring’s aromaticity and the electron-withdrawing effects of the chlorophenyl group .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

  • Methodology : Use SHELXTL or Olex2 for X-ray refinement. Apply restraints to disordered regions (e.g., chlorophenyl substituents) and validate against anisotropic displacement parameters. Cross-check with DFT-optimized geometries (e.g., B3LYP/6-311++G**) to resolve ambiguities in bond lengths or angles .

Q. What advanced DFT functionals (e.g., hybrid models) are optimal for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : B3LYP with exact exchange (e.g., 20% Hartree-Fock) and Grimme’s D3 dispersion corrections provide accurate activation energies for reactions at the thiazole C2-carboxylate. Solvent effects (e.g., PCM for ethanol) improve prediction of transition states .

Q. How can bioactivity assays (e.g., enzyme inhibition) be designed to investigate structure-activity relationships (SAR) of derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylate group and active-site residues.
  • In Vitro Assays : Test inhibitory activity against bacterial FabH (β-ketoacyl-ACP synthase) via spectrophotometric NADH depletion assays. Compare IC₅₀ values of derivatives with varying substituents on the chlorophenyl ring .

Q. What strategies mitigate by-product formation during large-scale synthesis (e.g., ester hydrolysis or thiazole ring degradation)?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR to detect intermediates and terminate reactions before side products dominate.
  • Protecting Groups : Temporarily protect the carboxylate as a tert-butyl ester to prevent hydrolysis under acidic conditions .

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